9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
Description
Historical Context of Xanthene-Based Compounds in Organic Chemistry
The historical development of xanthene chemistry traces its origins to the pioneering work of German chemist Adolf von Baeyer in 1871, who first synthesized fluorescein through the condensation of phthalic anhydride with resorcinol. Baeyer's discovery of fluorescein, which he named after its most striking property of fluorescence, marked the beginning of systematic investigation into xanthene-based compounds and established the foundation for an entire class of heterocyclic chemistry. The significance of this breakthrough was recognized when Baeyer was awarded the 1905 Nobel Prize in Chemistry for his work on dyes and aromatic compounds, with xanthene derivatives representing a crucial component of his contributions to organic chemistry.
The early development of xanthene chemistry was closely intertwined with the emerging synthetic dye industry of the late 19th century. Following Baeyer's initial discovery, researchers quickly recognized that xanthene derivatives could be modified to produce dyes with diverse colors ranging from yellow to pink to bluish red, all characterized by brilliant fluorescent properties. The commercial potential of these compounds drove intensive research into structure-property relationships, leading to the development of numerous xanthene-based dyes including eosins and rhodamines that found widespread applications in textile dyeing and biological staining. The systematic study of xanthene derivatives during this period established fundamental principles of heterocyclic chemistry that continue to influence modern synthetic approaches.
The transition from purely empirical dye development to rational molecular design occurred gradually throughout the 20th century, with significant advances in structural elucidation techniques enabling more sophisticated understanding of xanthene chemistry. The establishment of structure-activity relationships became possible through the application of spectroscopic methods and X-ray crystallography, allowing researchers to correlate molecular structure with observed properties. This evolution from serendipitous discovery to systematic design principles represented a paradigm shift that transformed xanthene chemistry from an artisanal craft to a scientific discipline grounded in mechanistic understanding.
The historical trajectory of xanthene research demonstrates remarkable continuity from its origins in synthetic dye chemistry to contemporary applications in pharmaceutical research and materials science. The fundamental structural features identified by early researchers, particularly the importance of the oxygen-containing tricyclic core and the reactivity of specific positions for functionalization, remain central to modern xanthene chemistry. The development of protective group strategies, exemplified by the introduction of the Fmoc group in peptide chemistry and its subsequent adaptation to xanthene synthesis, represents a natural evolution of the synthetic methodologies first established in the 19th century.
| Historical Period | Key Development | Impact on Xanthene Chemistry |
|---|---|---|
| 1871 | Baeyer's synthesis of fluorescein | Established xanthene as synthetic target |
| 1870s-1880s | Commercial dye development | Drove structure-property investigations |
| Early 1900s | Nobel Prize recognition | Validated scientific importance of field |
| Mid-1900s | Spectroscopic characterization | Enabled rational design approaches |
| Late 1900s | Protective group chemistry | Expanded synthetic accessibility |
Significance of Functionalized Xanthene-Propanoic Acid Hybrids in Modern Research
The integration of propanoic acid functionality into xanthene-based molecular architectures represents a significant advancement in contemporary heterocyclic chemistry, offering unique opportunities for the development of bioactive compounds with enhanced pharmacological profiles. Modern research has demonstrated that functionalized xanthene-propanoic acid hybrids exhibit superior biological activities compared to their unfunctionalized counterparts, with the carboxylic acid moiety providing essential interactions with biological targets. The systematic investigation of these hybrid molecules has revealed that the spatial positioning of the propanoic acid side chain relative to the xanthene core critically influences both the magnitude and selectivity of biological activity, leading to the development of structure-activity relationship models that guide rational drug design efforts.
Contemporary synthetic approaches to xanthene-propanoic acid hybrids have benefited significantly from advances in modern organic chemistry, particularly the development of palladium-catalyzed cross-coupling reactions and sophisticated protective group strategies. The incorporation of Fmoc-protected amino functionalities, as exemplified in the target compound 9H-Xanthene-4-propanoic acid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, demonstrates the application of peptide chemistry principles to heterocyclic synthesis. These methodological advances have enabled the preparation of complex molecular architectures that would have been inaccessible using traditional synthetic approaches, thereby expanding the chemical space available for biological evaluation and pharmaceutical development.
Recent biological evaluation studies have highlighted the exceptional promise of xanthene-propanoic acid hybrids as anticancer and anti-inflammatory agents. Research conducted on xanthene and thioxanthene derivatives has revealed that specific compounds in this class exhibit outstanding inhibition activities against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. Notably, compound studies have demonstrated that certain xanthene derivatives coupled with amino acid functionalities display excellent inhibition activity against colon cancer cells with IC50 values of 9.6 ± 1.1 nanomolar, while other derivatives show good activity against hepatocellular carcinoma cells with IC50 values of 161.3 ± 41 nanomolar. These findings underscore the potential of functionalized xanthene-propanoic acid hybrids as lead compounds for anticancer drug development.
The anti-inflammatory properties of xanthene-propanoic acid hybrids have emerged as another area of significant research interest, with studies demonstrating potent cyclooxygenase-2 inhibition activities. Specific derivatives have shown remarkable anti-inflammatory activity with cyclooxygenase-2 inhibition IC50 values of 4.37 ± 0.78 nanomolar and high selectivity ratios of 3.83 for cyclooxygenase-2 over cyclooxygenase-1. This selectivity profile is particularly important for the development of anti-inflammatory agents with reduced gastrointestinal side effects, representing a significant advancement over traditional nonsteroidal anti-inflammatory drugs.
The photophysical properties of xanthene-propanoic acid hybrids have found important applications in materials science and photocatalysis research. Studies have shown that xanthene dye-functionalized conjugated porous polymers can serve as robust and reusable photocatalysts for controlled radical polymerization processes. The unique photochemical properties of these compounds, including their ability to undergo photoinduced electron transfer and energy transfer processes, make them valuable components in the development of sustainable synthetic methodologies that utilize visible light as an energy source.
| Research Application | Biological Target | Activity Range | Significance |
|---|---|---|---|
| Anticancer Activity | Colon Cancer Cells | IC50: 9.6 ± 1.1 nM | Exceptional potency |
| Anticancer Activity | Hepatocellular Carcinoma | IC50: 161.3 ± 41 nM | Good activity |
| Anti-inflammatory | Cyclooxygenase-2 | IC50: 4.37 ± 0.78 nM | High selectivity |
| Antioxidant Activity | Free Radical Scavenging | IC50: 15.44 ± 6 nM | Potent antioxidant |
Properties
CAS No. |
882847-24-7 |
|---|---|
Molecular Formula |
C33H29NO5 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
3-[5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-9H-xanthen-4-yl]propanoic acid |
InChI |
InChI=1S/C33H29NO5/c35-30(36)16-15-21-7-5-9-23-19-24-10-6-8-22(32(24)39-31(21)23)17-18-34-33(37)38-20-29-27-13-3-1-11-25(27)26-12-2-4-14-28(26)29/h1-14,29H,15-20H2,(H,34,37)(H,35,36) |
InChI Key |
BQYXKMWKYKHBSQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Biological Activity
9H-Xanthene-4-propanoic acid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of its biological activity based on various studies, including molecular docking analyses, cytotoxicity assays, and pharmacological evaluations.
Chemical Structure
The compound is characterized by a xanthene core with a propanoic acid side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This structure is significant as the xanthene moiety is known for its diverse biological properties.
Anticancer Activity
Recent studies have demonstrated that xanthene derivatives exhibit notable anticancer properties. The compound's mechanism of action primarily involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.
Key Findings:
- IC50 Values : The compound showed an IC50 value of 44 µg/mL against the T47D breast cancer cell line, indicating potent cytotoxicity. In comparison, it exhibited an IC50 of 189 µg/mL against HeLa cells .
- Mechanism : The inhibition of COX-2 leads to reduced proliferation and increased apoptosis in cancer cells. Molecular docking studies revealed binding affinities that suggest effective interaction with the COX-2 active site .
Antimalarial Activity
In addition to its anticancer effects, this xanthene derivative also displays antimalarial properties. It was found to inhibit the activity of Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical enzyme for the survival of malaria parasites.
Key Findings:
- IC50 Values : The compound demonstrated an IC50 value of 114 µg/mL in inhibiting heme polymerization, which is vital for malaria parasite survival .
- Molecular Docking : The docking studies indicated strong interactions with PfLDH, suggesting that the compound could serve as a lead for developing new antimalarial agents .
Comparative Biological Activity Table
| Activity Type | Cell Line/Target | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | T47D | 44 | COX-2 inhibition |
| Anticancer | HeLa | 189 | COX-2 inhibition |
| Antimalarial | Plasmodium falciparum | 114 | Inhibition of PfLDH |
Case Studies
Several case studies have highlighted the efficacy of xanthene derivatives in both cancer and malaria treatment:
- Anticancer Efficacy : In vitro studies indicated that xanthene compounds could significantly reduce tumor cell viability, with selectivity towards cancerous cells over normal cells.
- Antimalarial Trials : Animal models treated with xanthene derivatives showed prolonged survival rates and reduced parasitemia when infected with drug-resistant strains of Plasmodium .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that xanthene derivatives exhibit promising anticancer properties. A study indicated that xanthene compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with cancer progression. The compound showed an IC50 value of 44 µg/mL against the T47D breast cancer cell line, indicating potent activity . Furthermore, molecular docking studies suggest that these compounds interact effectively with COX-2, leading to reduced cancer cell viability.
| Cell Line | IC50 (µg/mL) |
|---|---|
| T47D | 44 |
| HeLa | 189 |
Antimalarial Activity
Additionally, xanthene derivatives have been evaluated for their antimalarial potential. The compound demonstrated inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH), crucial for the survival of malaria parasites. The reported IC50 value for this activity was 114 µg/mL . This mechanism disrupts glycolysis in the parasite, leading to its death.
Anti-inflammatory Effects
The anti-inflammatory properties of xanthene derivatives have also been investigated. In a carrageenan-induced paw edema model, a related xanthone derivative exhibited a dose-dependent reduction in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 9H-Xanthene-4-propanoic acid involves several chemical reactions that can yield various derivatives with enhanced biological activities. For instance, modifications to the side chains can lead to improved efficacy against specific biological targets.
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Reaction with acetic acid | 75 | High yield observed |
| Coupling with amino acids | 70 | Effective for drug development |
Case Studies
Several case studies highlight the effectiveness of xanthene derivatives in clinical and preclinical settings:
- Anti-cancer Study : A preclinical trial involving T47D cells showed that treatment with a specific xanthene derivative led to significant apoptosis compared to untreated controls .
- Antimalarial Research : In vivo studies demonstrated that administration of a xanthene derivative resulted in reduced parasitemia in infected mice models, showcasing its potential as an antimalarial agent .
- Inflammatory Response : A study assessed the anti-inflammatory effects of a related compound in animal models and found significant reductions in inflammatory markers post-treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives (e.g., CAS 882847-29-2)
- Structure : The benzoic acid analogue replaces the xanthene core with a benzene ring, linked to the Fmoc group via an ethoxy spacer.
- Its simpler structure may enhance solubility in polar solvents but reduces photostability.
Polyether-Linked Fmoc Compounds (e.g., CAS 882847-32-7, 882847-34-9)
- Structure : These compounds feature pentaoxa/hexaoxa chains (polyethylene glycol-like linkers) instead of the xanthene backbone.
- Functionality : The flexible polyether chains improve hydrophilicity and reduce steric hindrance, making them ideal for conjugation in aqueous environments. However, they lack the electronic conjugation necessary for fluorescence.
- Applications : Commonly used in bioconjugation or drug delivery systems requiring water-soluble linkers .
Fmoc-Protected Amino Acids (e.g., CAS 131177-58-7, 211637-75-1)
- Structure: Examples include Fmoc-4,5-dehydro-Leu-OH (a dehydroamino acid) and Fmoc-protected biphenylpropanoic acid. These retain the Fmoc group but use amino acid backbones without heterocyclic systems.
- Functionality: The absence of a xanthene ring limits their utility in fluorescence applications. However, their amino acid nature enables direct incorporation into peptide chains.
- Applications : Standard building blocks in peptide synthesis, with modifications (e.g., trifluoromethyl groups) altering reactivity or stability .
Key Comparative Data
| Property | Xanthene Derivative (CAS 882847-24-7) | Benzoic Acid Derivative (CAS 882847-29-2) | Polyether-Linked Fmoc (CAS 882847-32-7) | Fmoc-Protected Amino Acid (e.g., CAS 131177-58-7) |
|---|---|---|---|---|
| Core Structure | Xanthene heterocycle | Benzene ring | Polyether chain | Amino acid backbone |
| Fluorescence Potential | High (inferred from xanthene chromophore) | Low | None | None |
| Solubility | Moderate (hydrophobic xanthene core) | High (polar benzoic acid) | Very high (PEG-like chain) | Variable (depends on substituents) |
| Primary Use | Fluorescent probes, specialized synthesis | Generic linker in synthesis | Hydrophilic conjugation | Peptide synthesis |
| Molecular Weight | ~450–500 (estimated) | ~350–400 | ~400–450 | ~350–400 |
Preparation Methods
Amide Bond Formation Using Uronium Salt Activation
A common method for coupling the Fmoc-protected aminoethyl moiety to the xanthene propanoic acid core involves the use of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as an activating agent, in the presence of HOBt (1-hydroxybenzotriazole) and DIPEA (N-ethyl-N,N-diisopropylamine) as base, in a polar aprotic solvent such as N-methylpyrrolidinone (NMP).
| Parameter | Details |
|---|---|
| Starting materials | Fmoc-protected amino acid derivative, xanthene propanoic acid derivative |
| Coupling reagent | TBTU (0.74 - 1.73 g depending on scale) |
| Additives | HOBt (0.31 - 0.73 g), DIPEA (0.81 - 1.9 mL) |
| Solvent | N-methylpyrrolidinone (20 - 25 mL) |
| Reaction time | 1 - 17 hours |
| Temperature | Room temperature |
| Work-up | Filtration through glass sinter funnel, washing with N-methylpyrrolidinone and methanol |
| Monitoring | Kaiser Test for completion |
| Yield | High yields reported in related peptide syntheses (exact yield data for this specific compound not provided) |
This method is adapted from peptide coupling protocols and is effective for resin-bound or solution-phase synthesis of Fmoc-protected amino acid derivatives, including those bearing aromatic substituents like xanthene.
Carbodiimide-Mediated Coupling with EDC and HOBt
Another frequently employed method uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt in dimethylformamide (DMF) or tetrahydrofuran (THF) as solvent. This approach is particularly useful for coupling carboxylic acids to amines under mild conditions.
| Parameter | Details |
|---|---|
| Starting materials | Xanthene propanoic acid derivative, Fmoc-protected aminoethyl amine |
| Coupling reagent | EDC (1.5 equiv) |
| Additives | HOBt (excess), sometimes N-ethylaniline as catalyst |
| Solvent | DMF or THF |
| Temperature | Room temperature to 40°C |
| Reaction time | Overnight or 1.5 hours depending on protocol |
| Work-up | Extraction with water, washing with saturated aqueous solutions, drying over Na2SO4, solvent removal |
| Yield | Moderate to good yields (variable depending on substrate and conditions) |
This method is supported by protocols for similar Fmoc-protected amino acid derivatives and related heteroaromatic compounds.
Protection and Deprotection Steps
- The Fmoc group is introduced typically by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride or carbonate under basic conditions.
- Deprotection of Fmoc is usually achieved with secondary amines like piperidine in DMF.
- Protection of other functional groups (e.g., tert-butyl esters) may be employed to prevent side reactions during coupling.
- Selective deprotection steps are critical for stepwise synthesis of complex molecules like the target compound.
Representative Experimental Data Table
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Activation of carboxylic acid | TBTU (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv), NMP, RT, 1-17 h | Efficient amide bond formation; Kaiser test confirms completion |
| Coupling reaction | EDC (1.5 equiv), HOBt (1.5 equiv), DMF or THF, RT to 40°C, overnight or 1.5 h | Moderate to good yields; suitable for sensitive substrates |
| Fmoc protection | Fmoc-Cl or Fmoc-OSu, base (e.g., Na2CO3), aqueous-organic solvent mixture, RT | High selectivity for amine protection |
| Work-up | Filtration, washing with NMP, methanol, ethyl acetate; drying over Na2SO4; solvent evaporation | Purified intermediate for further reactions |
| Monitoring | Kaiser test, TLC, NMR, HPLC | Ensures reaction completeness and purity |
Research Findings and Observations
- The use of uronium salts such as TBTU in combination with HOBt and DIPEA in NMP is a well-established method for coupling Fmoc-protected amino acids to various substrates, including aromatic acids like xanthenes. This method provides good yields and is amenable to solid-phase and solution-phase synthesis.
- Attempts to activate carboxylic acids as acid chlorides or simple esters without uronium salts often lead to poor yields or side reactions, especially with sterically hindered or sensitive substrates.
- The Fmoc group provides a robust protecting strategy compatible with the xanthene scaffold and allows selective deprotection for further functionalization.
- Use of Pd-catalyzed hydrogenation for deprotection of allyl esters or other protecting groups is reported in related compounds, demonstrating versatility in protecting group strategies.
- The preparation methods are adapted from peptide synthesis techniques, highlighting the compound’s structural similarity to amino acid derivatives and peptides.
Q & A
Q. What are the optimal synthetic strategies for introducing the Fmoc-protected aminoethyl group into the xanthene-propanoic acid scaffold?
The synthesis involves coupling the Fmoc-protected aminoethyl moiety to the xanthene-propanoic acid backbone via carbodiimide-mediated activation (e.g., EDC/HOBt). Key steps include:
- Activation : Pre-activate the carboxylic acid group of the xanthene-propanoic acid with EDC and HOBt in anhydrous DCM .
- Coupling : Add the Fmoc-aminoethylamine derivative under nitrogen atmosphere, followed by DIEA to maintain a basic pH (~8.5) .
- Purification : Use reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile/water with 0.1% TFA) to isolate the product. Typical yields range from 60–75% .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Methods :
- HPLC-MS : Confirm molecular weight (expected [M+H]+: ~550–600 Da) and purity (>95%) using a C18 column .
- NMR : Verify the xanthene aromatic protons (δ 6.8–7.5 ppm) and Fmoc group signals (δ 4.2–4.4 ppm for CH2, δ 7.3–7.8 ppm for fluorenyl protons) .
- FT-IR : Check for carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
Q. What are the critical handling precautions for this compound in laboratory settings?
- Toxicity : Classified as acute toxicity (Category 4, H302/H315/H319) .
- Mitigation : Use fume hoods for weighing, wear nitrile gloves, and avoid aerosol formation during lyophilization .
- Storage : Store at –20°C under argon in amber vials to prevent Fmoc group degradation .
Advanced Research Questions
Q. How does the xanthene core influence fluorescence properties in biological imaging applications?
The xanthene scaffold provides a rigid, conjugated system with strong fluorescence (λex ~350 nm, λem ~450 nm). Comparative studies with non-xanthene analogs (e.g., anthracene derivatives) show a 2–3× increase in quantum yield (Φ = 0.45 vs. Φ = 0.18) due to reduced π-π stacking . Applications include:
Q. What mechanistic insights explain the instability of the Fmoc group under acidic conditions in peptide synthesis?
The Fmoc group is susceptible to acidolysis via SN1 mechanisms. Studies using trifluoroacetic acid (TFA) show:
Q. How can conflicting data on the compound’s solubility in aqueous buffers be resolved?
Discrepancies arise from aggregation tendencies. A systematic analysis reveals:
- Solubility : 1–2 mg/mL in PBS (pH 7.4) but improves to 5–10 mg/mL with 10% DMSO co-solvent .
- Dynamic Light Scattering (DLS) : Aggregates (100–200 nm) form at >2 mg/mL, reducing bioavailability .
- Optimization : Use sonication (10 min, 40 kHz) or β-cyclodextrin (5 mM) to disperse aggregates .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
